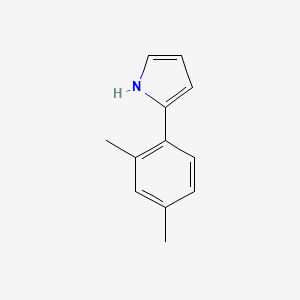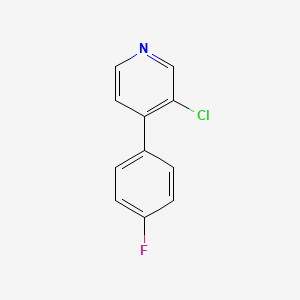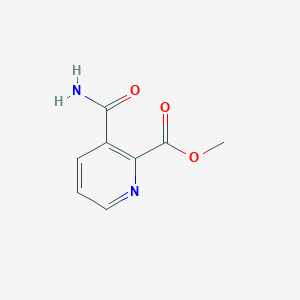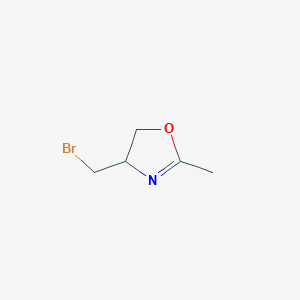
4-(Bromomethyl)-2-methyl-4,5-dihydro-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-2-methyl-4,5-dihydro-1,3-oxazole is a heterocyclic organic compound featuring a bromomethyl group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromomethyl)-2-methyl-4,5-dihydro-1,3-oxazole typically involves the bromination of a precursor compound. One common method uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator under controlled conditions . The reaction is carried out in solvents such as acetone, dichloromethane, or acetonitrile, and the mixture is often illuminated to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a constant-temperature water bath reactor . This method ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)-2-methyl-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized under specific conditions to yield corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the bromomethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium carbonate, and other nucleophiles.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azide derivatives, while oxidation can produce oxazole-2-carboxylic acid derivatives .
Scientific Research Applications
4-(Bromomethyl)-2-methyl-4,5-dihydro-1,3-oxazole has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(Bromomethyl)-2-methyl-4,5-dihydro-1,3-oxazole exerts its effects involves its interaction with nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. These interactions can modify biological molecules, making the compound useful in enzyme inhibition and other biochemical processes .
Comparison with Similar Compounds
4-(Bromomethyl)benzoic acid: Used as an intermediate in the synthesis of pharmaceuticals.
Methyl 4-(bromomethyl)benzoate: Employed in the preparation of potential anti-HIV agents.
Uniqueness: 4-(Bromomethyl)-2-methyl-4,5-dihydro-1,3-oxazole is unique due to its oxazole ring structure, which imparts distinct chemical properties compared to other bromomethyl compounds. This uniqueness makes it valuable in specific synthetic and research applications.
Properties
Molecular Formula |
C5H8BrNO |
|---|---|
Molecular Weight |
178.03 g/mol |
IUPAC Name |
4-(bromomethyl)-2-methyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C5H8BrNO/c1-4-7-5(2-6)3-8-4/h5H,2-3H2,1H3 |
InChI Key |
UMIVHAPQGARSMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(CO1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


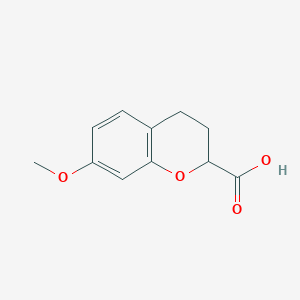
![2-[(2,3-Difluorobenzyl)thio]nicotinic Acid](/img/structure/B11721671.png)
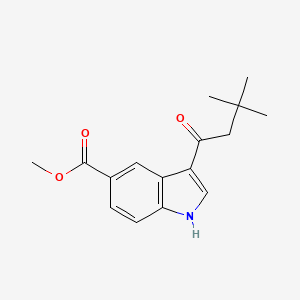
![7-methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B11721683.png)
![1-[(4R,5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B11721696.png)
![Methyl (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B11721707.png)
![1-bromo-4-[(1R)-1-methoxyethyl]benzene](/img/structure/B11721715.png)

![6-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11721727.png)
![4-Methoxy-1-methyl-6-(methylthio)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11721731.png)
